4,4',6,6'-Tetramethyl-2,2'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

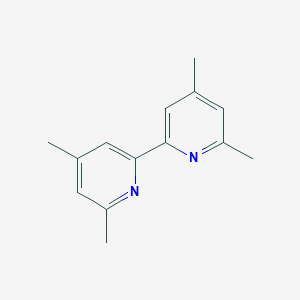

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-dimethylpyridin-2-yl)-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16-14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLORZJGJAWILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556624 | |

| Record name | 4,4',6,6'-Tetramethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4444-27-3 | |

| Record name | 4,4′,6,6′-Tetramethyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',6,6'-Tetramethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',6,6'-Tetramethyl-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 4,4',6,6'-Tetramethyl-2,2'-bipyridine

An In-depth Technical Guide to the Synthesis of 4,4',6,6'-Tetramethyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic routes to this compound, a key ligand in coordination chemistry and catalysis. We will delve into the core methodologies, offering not just protocols but also the underlying chemical principles and practical insights essential for successful synthesis in a research and development setting.

Substituted bipyridines are a cornerstone of coordination chemistry, serving as versatile ligands for a wide array of metal ions. Their ability to form stable complexes has led to their use in catalysis, materials science, and as photosensitizers. This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be leveraged to fine-tune the characteristics of the resulting metal complexes. The methyl groups at the 4,4'-positions enhance the electron-donating ability of the ligand, while the methyl groups at the 6,6'-positions introduce steric hindrance that can influence the coordination geometry and reactivity of the metal center.

Primary Synthetic Route: Palladium-Catalyzed Dehydrogenative Coupling of 2,4-Dimethylpyridine

The most direct and atom-economical approach to this compound is the palladium-catalyzed dehydrogenative coupling of 2,4-dimethylpyridine (also known as 2,4-lutidine). This method avoids the need for pre-functionalized starting materials, such as halogenated pyridines, making it an attractive and efficient strategy.

Reaction Principle and Mechanism

This reaction proceeds via a C-H activation mechanism, where the palladium catalyst facilitates the coupling of two molecules of 2,4-dimethylpyridine at the 2-position. The overall transformation involves the formation of a new C-C bond and the elimination of hydrogen gas. While the detailed mechanism can be complex and involve various catalytic cycles, a plausible pathway is illustrated below.

Figure 1: Plausible catalytic cycle for the palladium-catalyzed dehydrogenative coupling of 2,4-dimethylpyridine.

Detailed Experimental Protocol

This protocol is based on a reported procedure for the synthesis of this compound.[1]

Materials:

-

2,4-Dimethylpyridine (40 ml)

-

10% Palladium on Carbon (Pd/C) (5 g)

-

Toluene (70 ml)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylpyridine (40 ml) and 10% Pd/C (5 g).

-

Heating and Reflux: Heat the mixture to reflux (approximately 160 °C) and maintain for 3 days.

-

Solvent Addition and Continued Reflux: After 3 days, add toluene (40 ml) to the reaction mixture and continue to reflux for an additional 1.5 hours. The addition of a higher-boiling solvent can help to maintain the reaction temperature and facilitate the final stages of the reaction.

-

Hot Filtration: While the mixture is still hot, filter it to remove the Pd/C catalyst. Wash the catalyst with hot toluene (2 x 30 ml) to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and the toluene washes, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a solid residue.

-

Purification by Crystallization: Recrystallize the solid residue from ethyl acetate to obtain large, colorless crystals of this compound.[1]

Critical Parameters and Troubleshooting

-

Catalyst Activity: The activity of the Pd/C catalyst is crucial for the success of this reaction. Ensure a high-quality catalyst is used.

-

Reaction Time and Temperature: The prolonged reaction time at a high temperature is necessary to drive the dehydrogenative coupling. Monitoring the reaction progress by TLC or GC can help to determine the optimal reaction time.

-

Atmosphere: While not explicitly stated in the source protocol, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting material and product, potentially improving the yield and purity.

Alternative Synthetic Routes

While the palladium-catalyzed dehydrogenative coupling is a direct method, other synthetic strategies, particularly those involving the coupling of pre-functionalized pyridine rings, are also widely used for the synthesis of bipyridines.

Ullmann-Type Homo-coupling

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-promoted coupling of aryl halides.[2][3] This approach can be adapted for the synthesis of symmetrical bipyridines.

General Principle:

The reaction involves the coupling of two equivalents of a halogenated pyridine derivative in the presence of a copper catalyst at elevated temperatures.[4][5]

Figure 2: General schematic of an Ullmann-type homo-coupling reaction.

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper is the traditional metal of choice for this transformation. It can be used in various forms, including copper powder, copper bronze, or copper salts.

-

High Temperature: Ullmann reactions typically require high temperatures (often exceeding 200 °C) to overcome the activation energy for the C-C bond formation.[4]

-

Solvent: High-boiling polar solvents such as DMF, nitrobenzene, or N-methylpyrrolidone are often employed to achieve the necessary reaction temperatures.[4]

While effective, the harsh reaction conditions of the traditional Ullmann coupling can limit its applicability for substrates with sensitive functional groups.

Nickel-Catalyzed Homo-coupling of 4-bromo-2,6-lutidine

A more modern and milder alternative to the traditional Ullmann coupling involves the use of nickel catalysts. This method has been successfully applied to the synthesis of 2,2',6,6'-tetramethyl-4,4'-bipyridine, a constitutional isomer of the target molecule, and the principles are directly applicable.[6]

Reaction Principle:

This method involves the reductive coupling of a halogenated pyridine, such as 4-bromo-2,6-lutidine, using a nickel catalyst and a stoichiometric reductant, such as zinc powder.

Illustrative Protocol (Adapted for the target molecule):

A similar procedure could be envisioned starting from 2-bromo-4,6-dimethylpyridine.

-

Reaction Setup: A mixture of 2-bromo-4,6-dimethylpyridine, a nickel catalyst (e.g., NiBr2(PPh3)2), zinc powder, and a tetraalkylammonium iodide (e.g., Et4NI) in a suitable solvent (e.g., dry THF) is prepared under an inert atmosphere.

-

Reaction Conditions: The mixture is heated at reflux for a specified period.

-

Workup and Purification: The reaction mixture is filtered, and the product is isolated and purified using standard techniques such as extraction and crystallization or sublimation.

Figure 3: A typical experimental workflow for the nickel-catalyzed homo-coupling of a brominated pyridine derivative.

Purification and Characterization

Regardless of the synthetic route chosen, proper purification and characterization are essential to ensure the identity and purity of the final product.

Purification

Crystallization is the most common and effective method for purifying this compound.[1] Ethyl acetate is a suitable solvent for this purpose.[1] Sublimation can also be an effective purification technique for this compound.

Characterization Data

The following table summarizes the key characterization data for this compound.[1]

| Property | Value |

| Molecular Formula | C14H16N2 |

| Molecular Weight | 212.29 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 144-145 °C |

| ¹H NMR (300 MHz, CDCl₃) | δ 2.38 (s, 6H), 2.59 (s, 6H), 6.98 (s, 2H), 8.00 (s, 2H) |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ 21.07, 24.51, 119.24, 123.97, 148.00, 155.96, 157.61 |

| Mass Spectrometry (EI+) | m/z calculated for C14H16N2+: 212.1313, found 212.1313 |

| Infrared (IR) | 2920, 1598, 1566, 1443, 1399, 1371, 1277, 1185, 1038, 992, 943, 898, 856, 761 cm⁻¹ |

Comparative Analysis of Synthetic Routes

The choice of synthetic route will depend on various factors, including the availability of starting materials, desired scale, and the equipment and expertise available.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Pd-Catalyzed Dehydrogenative Coupling | 2,4-Dimethylpyridine | Pd/C | Atom-economical, avoids pre-functionalization | Long reaction times, high temperature, requires catalyst |

| Ullmann-Type Homo-coupling | 2-bromo-4,6-dimethylpyridine | Copper | Well-established method | Harsh reaction conditions, often requires stoichiometric copper |

| Ni-Catalyzed Homo-coupling | 2-bromo-4,6-dimethylpyridine | Ni catalyst, Zn | Milder conditions than Ullmann | Requires halogenated starting material |

Conclusion

The synthesis of this compound can be effectively achieved through several methodologies. The palladium-catalyzed dehydrogenative coupling of 2,4-dimethylpyridine represents a modern and efficient approach that is highly atom-economical. For laboratories where the halogenated precursor is readily available, nickel-catalyzed homo-coupling offers a milder alternative to the classical Ullmann reaction. The selection of the optimal synthetic strategy should be based on a careful consideration of factors such as starting material availability, reaction conditions, and scalability. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable ligand for their specific applications.

References

- 1. prepchem.com [prepchem.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]

- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of 4,4',6,6'-Tetramethyl-2,2'-bipyridine

An In-depth Technical Guide to the Structural Characteristics of 4,4',6,6'-Tetramethyl-2,2'-bipyridine

Abstract

This compound (tmbp) is a sterically hindered bidentate N-donor ligand, pivotal in the fields of coordination chemistry, catalysis, and materials science. Its unique structural and electronic properties, conferred by the four methyl groups on the bipyridine framework, significantly influence the geometry, stability, and reactivity of its metal complexes. This guide provides a comprehensive analysis of the synthesis, structural features, and experimental determination of tmbp's architecture. We delve into the causal relationships between its molecular structure and its function as a ligand, offering field-proven insights for researchers and professionals in chemical synthesis and drug development. The document outlines detailed protocols for its synthesis and the definitive technique for structural elucidation, single-crystal X-ray diffraction, providing a self-validating framework for experimental design.

Introduction: The Significance of Steric Hindrance

Bipyridine and its derivatives are among the most widely used ligands in coordination chemistry, celebrated for their ability to form stable chelate complexes with a vast array of metal ions.[1][2] The parent 2,2'-bipyridine molecule is planar, allowing for extensive π-delocalization and predictable coordination behavior.[3] The introduction of substituents onto this core framework, however, dramatically alters its properties.

This compound is a prime example of a strategically modified ligand. The methyl groups at the 4- and 4'- positions primarily influence the ligand's electronic properties, while the methyl groups at the 6- and 6'- positions, adjacent to the nitrogen donor atoms, introduce significant steric hindrance. This steric bulk is not a flaw; it is a design feature. It prevents the formation of certain geometries, can enforce unusual coordination numbers on the metal center, and can protect the metal from unwanted side reactions, thereby enhancing catalytic stability and selectivity. Understanding the precise three-dimensional structure of the free ligand is the first step toward predicting and exploiting its behavior in complex systems.

Synthesis and Crystallization

The reliable synthesis of high-purity tmbp is crucial for its application and for obtaining single crystals suitable for X-ray diffraction. A common and effective method involves the palladium-catalyzed homocoupling of 2,4-dimethylpyridine.[4]

Experimental Protocol: Synthesis of tmbp

Rationale: This procedure utilizes a heterogeneous palladium on carbon (Pd/C) catalyst, which facilitates the dehydrogenative coupling of two 2,4-dimethylpyridine molecules. Toluene is used as a high-boiling solvent to achieve the necessary reaction temperature. The filtration must be performed while the solution is hot to prevent premature crystallization of the product, which would result in yield loss. Recrystallization from ethyl acetate is a standard purification technique that allows for the slow growth of large, well-ordered, colorless crystals required for structural analysis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,4-dimethylpyridine (40 mL) and 10% Palladium on Carbon (Pd/C) (5 g).

-

Heating: Heat the mixture to reflux (approximately 160 °C) and maintain for 3 days.

-

Solvent Addition: Add toluene (40 mL) to the reaction mixture and continue to reflux for an additional 1.5 hours.

-

Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel to remove the Pd/C catalyst. Wash the catalyst with hot toluene (2 x 30 mL) to recover any adsorbed product.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a yellow solid residue.

-

Crystallization: Purify the crude product by recrystallization from ethyl acetate to obtain large, colorless crystals of this compound.[4]

Caption: Workflow for the synthesis and crystallization of tmbp.

Molecular Structure and Crystal Packing

While detailed crystallographic data for the free, uncoordinated this compound ligand is not as widely published as for its numerous complexes, its structural characteristics can be understood from fundamental principles and data from its coordinated forms. The defining feature is the steric clash between the 6,6'-methyl groups, which forces the two pyridine rings out of planarity. This contrasts with the parent 2,2'-bipyridine, which is planar in the solid state. This twisting is characterized by the C2-C2' inter-ring dihedral angle.

Physicochemical Properties

A summary of the key physicochemical properties of tmbp is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₆N₂ | [4][5] |

| Molecular Weight | 212.30 g/mol | [5] |

| Melting Point | 144-145 °C | [4] |

| Appearance | Colorless to yellow solid | [4] |

| Boiling Point | 307.4 °C (Predicted) | [6] |

| InChI Key | SMLORZJGJAWILX-UHFFFAOYSA-N | [7] |

Structural Analysis of a Representative Complex

To illustrate the structural parameters obtained from a crystallographic study, we present data for a copper(I) complex, bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(I) bromide monohydrate.[8] In this complex, the tmbp ligand coordinates to the copper center, and its geometry provides insight into the ligand's conformational flexibility. The steric hindrance from the methyl groups dictates the overall geometry of the complex.

Caption: 2D structure of this compound.

Table of Crystallographic Data for [Cu(tmbp)₂]Br·H₂O

This table presents the crystallographic data for a representative metal complex containing the tmbp ligand. This class of data is the definitive output of a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Formula | [Cu(C₁₄H₁₆N₂)₂]Br·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.067(4) |

| b (Å) | 17.687(6) |

| c (Å) | 10.337(5) |

| β (°) | 91.04(3) |

| R-factor | 0.038 |

Data sourced from Burke et al. (1982).[8]

Definitive Structural Determination: Single-Crystal X-ray Diffraction

The gold standard for determining the precise atomic arrangement within a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). This technique provides unambiguous data on bond lengths, bond angles, and the overall three-dimensional structure of a molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

Rationale: The success of an SC-XRD experiment hinges on the quality of the single crystal. A good crystal is one that is well-formed, free of cracks and defects, and of an appropriate size to diffract X-rays efficiently without absorbing them completely. The process involves irradiating the crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams. This diffraction pattern is mathematically deconstructed using Fourier analysis to generate an electron density map of the unit cell, from which the atomic positions can be determined and the molecular structure refined.

Step-by-Step Methodology:

-

Crystal Selection & Mounting:

-

Under a high-power microscope, select a single, defect-free crystal (typically 0.1-0.3 mm in size).

-

Mount the crystal on a glass fiber or a loop using a minimal amount of inert oil (e.g., Paratone-N) to secure it.

-

Place the mounted crystal onto a goniometer head on the diffractometer.

-

-

Data Collection:

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of scans to determine the unit cell parameters and crystal system.

-

Execute a full data collection strategy, rotating the crystal through a series of angles to measure the intensity of a comprehensive set of diffraction spots.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to correct for experimental factors (e.g., absorption) and reduce the intensities to structure factors.

-

Use direct methods or Patterson methods (e.g., with software like SHELXT) to solve the phase problem and generate an initial electron density map.

-

Build an initial structural model by assigning atoms to the peaks in the electron density map.

-

Refine the model against the experimental data using least-squares methods (e.g., with software like SHELXL). This process optimizes the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Locate and refine hydrogen atoms, and check the final model for consistency and quality using validation tools.

-

Caption: Standard workflow for crystal structure determination via SC-XRD.

Conclusion: From Structure to Function

The is a direct consequence of its atomic composition and connectivity, with the sterically demanding methyl groups at the 6,6'-positions forcing a non-planar conformation. This structural pre-distortion is fundamental to its role in chemistry. It governs how the ligand approaches a metal center, influences the resulting coordination geometry, and ultimately dictates the photophysical and catalytic properties of the final complex.[8] For researchers in drug development and materials science, a thorough understanding of this structure-function relationship, grounded in definitive crystallographic data, is essential for the rational design of new molecules and materials with tailored properties.

References

- 1. biosynth.com [biosynth.com]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 4444-27-3 | FT157040 [biosynth.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 4444-27-3 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

spectroscopic properties of 4,4',6,6'-Tetramethyl-2,2'-bipyridine

An In-depth Technical Guide to the Spectroscopic Properties of 4,4',6,6'-Tetramethyl-2,2'-bipyridine

Authored by a Senior Application Scientist

Foreword: Unveiling the Molecular Signature of a Versatile Ligand

In the landscape of coordination chemistry and materials science, the bipyridine framework stands as a cornerstone. Its ability to form stable, well-defined complexes with a vast array of metal ions has propelled it to the forefront of research in catalysis, photophysics, and drug development. Among its many derivatives, this compound (tm-bpy) emerges as a ligand of particular interest. The strategic placement of methyl groups at the 4,4' and 6,6' positions imparts unique steric and electronic properties that significantly influence the behavior of its corresponding metal complexes.

This technical guide offers a comprehensive exploration of the . We will move beyond a mere cataloging of data, instead delving into the causality behind the observed spectral features. By understanding the interplay between molecular structure and spectroscopic response, researchers can more effectively design and implement this versatile ligand in their work. This document is intended for scientists and professionals who require a deep, functional understanding of how to characterize and utilize tm-bpy, from its synthesis to its application in complex systems.

Foundational Characteristics: Synthesis and Structural Analysis

The utility of any ligand begins with its synthesis and a firm grasp of its three-dimensional structure. The preparation of this compound is typically achieved through the oxidative coupling of a substituted pyridine precursor.

A common synthetic route involves the reflux of 2,4-dimethylpyridine over a palladium on carbon (Pd/C) catalyst.[1] This process facilitates the homocoupling of the pyridine rings to yield the desired bipyridine product. Subsequent purification by recrystallization from a solvent like ethyl acetate affords the compound as colorless crystals.[1]

Caption: Synthetic workflow for this compound.

A critical structural feature of tm-bpy, revealed by X-ray crystallography, is the dihedral angle between the two pyridine rings. Unlike unsubstituted 2,2'-bipyridine which tends towards a planar conformation, the methyl groups at the 6 and 6' positions introduce significant steric hindrance. This forces the pyridine rings to twist relative to each other. This deviation from planarity has profound implications for the electronic and photophysical properties of its metal complexes.

Elucidating Structure and Bonding: A Multi-Spectroscopic Approach

A combination of spectroscopic techniques is essential to fully characterize this compound and validate its synthesis. Each method provides a unique piece of the structural puzzle.

Caption: Interplay of spectroscopic techniques for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tm-bpy, both ¹H and ¹³C NMR provide unambiguous confirmation of its symmetric structure.

¹H NMR Spectroscopy: The symmetry of the molecule results in a simplified spectrum. We expect to see four distinct signals:

-

A singlet for the six protons of the two methyl groups at the 4 and 4' positions.

-

A singlet for the six protons of the two methyl groups at the 6 and 6' positions.

-

A singlet for the two equivalent protons on the pyridine rings at the 3 and 3' positions.

-

A singlet for the two equivalent protons on the pyridine rings at the 5 and 5' positions.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum will show a reduced number of signals due to molecular symmetry, corresponding to the chemically distinct carbon atoms in the molecule.

| NMR Data for this compound (in CDCl₃) | |

| ¹H NMR | Chemical Shift (δ, ppm) |

| Methyl Protons (4,4') | 2.38 (s, 6H) |

| Methyl Protons (6,6') | 2.59 (s, 6H) |

| Aromatic Protons (5,5') | 6.98 (s, 2H) |

| Aromatic Protons (3,3') | 8.00 (s, 2H) |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| Methyl Carbons (4,4') | 21.07 |

| Methyl Carbons (6,6') | 24.51 |

| Aromatic Carbons (C5, C5') | 119.24 |

| Aromatic Carbons (C3, C3') | 123.97 |

| Aromatic Carbons (C4, C4') | 148.00 |

| Aromatic Carbons (C2, C2') | 155.96 |

| Aromatic Carbons (C6, C6') | 157.61 |

| Data sourced from PrepChem.[1] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified tm-bpy sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

-

Acquisition Parameters (¹H):

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 10-12 ppm.

-

Set the relaxation delay (d1) to at least 1 second.

-

-

Acquisition Parameters (¹³C):

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Use a spectral width of approximately 200-220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For tm-bpy, the IR spectrum is characterized by several key absorption bands.

| Characteristic IR Absorption Bands for this compound | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic and aliphatic) | ~2920 |

| C=N stretching (pyridine ring) | ~1598 |

| C=C stretching (pyridine ring) | ~1566, 1443 |

| C-H bending | ~1399, 1371 |

| Ring vibrations and other fingerprint region bands | ~1185, 1038, 992, 856, 761 |

| Data sourced from PrepChem.[1] |

The presence of strong bands around 1600 cm⁻¹ is indicative of the aromatic pyridine system. The bands in the 2900-3000 cm⁻¹ region confirm the presence of methyl C-H bonds.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid, crystalline tm-bpy sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electronic and Photophysical Properties

The electronic behavior of tm-bpy, particularly when complexed with transition metals, is central to its application in photoredox catalysis and optoelectronics.

UV-Visible (UV-Vis) Absorption Spectroscopy

In its free (uncomplexed) state, the UV-Vis spectrum of tm-bpy is dominated by intense absorption bands in the ultraviolet region. These correspond to π → π* electronic transitions within the aromatic pyridine rings. Upon coordination to a metal center, new, often colorful, absorption bands can appear in the visible region. These are typically due to metal-to-ligand charge transfer (MLCT) transitions.[2][3] In an MLCT transition, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital.[4]

The electron-donating methyl groups on the tm-bpy ligand increase the electron density on the metal center in a complex.[5] This can shift the energy of the MLCT bands compared to complexes with unsubstituted bipyridine, providing a mechanism for tuning the photophysical properties of the complex.[5][6]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of tm-bpy or its metal complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol). The concentration should be chosen to yield an absorbance maximum between 0.5 and 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Fluorescence and Phosphorescence Spectroscopy

While the free tm-bpy ligand itself is not significantly emissive, its transition metal complexes, particularly those of Ru(II), Ir(III), and Pt(II), can be highly luminescent.[3][7] Following excitation into the MLCT band, the complex can relax to a long-lived triplet MLCT excited state.[8] Radiative decay from this triplet state back to the ground state results in phosphorescence.

The steric hindrance from the 6,6'-methyl groups can play a crucial role in the photophysics of these complexes. By restricting vibrational motions, this steric bulk can reduce non-radiative decay pathways, leading to higher emission quantum yields and longer excited-state lifetimes in some systems. These properties are highly desirable for applications in sensing and photoredox catalysis.

| Photophysical Properties of Representative Bipyridine Complexes | |||

| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) |

| [Ru(bpy)₃]²⁺ | ~450 | ~610 | ~0.04 (in H₂O) |

| [Ru(tm-bpy)₃]²⁺ | Tuned by ligand | Tuned by ligand | Potentially enhanced |

| [Ir(ppy)₂(bpy)]⁺ | ~380 | ~590 | ~0.1 (in CH₂Cl₂) |

| Note: Data for tm-bpy complexes can vary significantly based on the metal center and solvent conditions. The values for the unsubstituted bpy complexes are provided for comparison. |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of the luminescent metal complex in an appropriate solvent. The concentration should be low enough to avoid inner filter effects (absorbance at excitation wavelength < 0.1). Solutions should be degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen, which can quench the triplet excited state.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the emission spectrum by scanning the emission monochromator while holding the excitation monochromator at a fixed wavelength (typically at or near the λmax of the MLCT band).

-

Record the excitation spectrum by scanning the excitation monochromator while holding the emission monochromator at the wavelength of maximum emission.

-

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate or [Ru(bpy)₃]²⁺) using the comparative method.

-

Lifetime Measurement: Excited-state lifetimes are measured using time-resolved techniques such as Time-Correlated Single Photon Counting (TCSPC).

Application Spotlight: Photoredox Catalysis

The robust spectroscopic and photophysical properties of tm-bpy complexes make them valuable in visible-light photoredox catalysis.[3][5] In a typical catalytic cycle, the metal complex absorbs a photon of visible light, promoting it to an excited state. This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in single-electron transfer (SET) with an organic substrate, initiating a radical reaction cascade.

Caption: A generalized reductive quenching cycle in photoredox catalysis.

The ability to tune the redox potentials and excited-state properties of the catalyst by modifying the bipyridine ligand (e.g., by using tm-bpy instead of bpy) is a key strategy for optimizing these chemical transformations.[5]

Conclusion

This compound is more than just another bipyridine derivative. Its unique substitution pattern provides a powerful lever for manipulating the steric and electronic environment of metal centers. A thorough understanding of its spectroscopic signatures—from the clear-cut signals in NMR and IR that confirm its structure to the nuanced shifts in UV-Vis and luminescence that define its photophysical behavior—is paramount for any researcher aiming to harness its full potential. The protocols and data presented in this guide serve as a robust foundation for the characterization and intelligent application of this important ligand in the ever-evolving fields of chemical synthesis and materials science.

References

- 1. prepchem.com [prepchem.com]

- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. benchchem.com [benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. Photophysical properties of 4,4′-di-tert-butyl-2,2′-bipyridine supported 6-membered 2,2′-diphenyl-X platinacycles (X = CH2, NMe, O) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Ultrafast fluorescence detection in tris(2,2'-bipyridine)ruthenium(II) complex in solution: relaxation dynamics involving higher excited states - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrochemical Properties of 4,4',6,6'-Tetramethyl-2,2'-bipyridine

This guide provides a comprehensive technical overview of the core electrochemical properties of 4,4',6,6'-Tetramethyl-2,2'-bipyridine (TMTB). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical methodologies for characterizing this sterically hindered bipyridine ligand. We will explore the influence of its unique molecular structure on its redox behavior and provide detailed experimental protocols for its electrochemical analysis.

Introduction: The Significance of Substituted Bipyridines in Electrochemical Applications

2,2'-bipyridine (bpy) and its derivatives are a cornerstone of coordination chemistry and electrochemistry. Their ability to form stable complexes with a wide array of metal ions has led to their extensive use in catalysis, solar energy conversion, and the development of molecular electronics.[1] The electrochemical properties of these bipyridine ligands are of paramount importance as they directly influence the redox potentials and electron transfer kinetics of their corresponding metal complexes.

This compound stands out due to the presence of four methyl groups on the bipyridyl scaffold. The methyl groups at the 4 and 4' positions are electron-donating, which is known to influence the electronic properties of the molecule. More significantly, the methyl groups at the 6 and 6' positions introduce considerable steric hindrance around the nitrogen atoms. This steric bulk can dramatically alter the coordination geometry and, consequently, the electrochemical behavior of its metal complexes. Understanding the intrinsic electrochemical properties of the "free" TMTB ligand is therefore crucial for predicting and tuning the performance of its derivatives in various applications.[2]

This guide will focus on elucidating these properties through the lens of cyclic voltammetry, a powerful and widely used electrochemical technique for investigating the redox behavior of chemical species.

The Impact of Tetramethyl Substitution on the Electrochemical Behavior of the 2,2'-Bipyridine Core

The electrochemical properties of 2,2'-bipyridine are characterized by its ability to accept electrons into its π* orbitals, leading to the formation of radical anions and dianions. The potentials at which these reduction events occur are sensitive to the nature and position of substituents on the bipyridine rings.

Electronic Effects of 4,4'-Methyl Groups:

The methyl groups at the 4 and 4' positions are electron-donating groups. This electron donation increases the electron density on the bipyridine ring system, making it more difficult to reduce. Consequently, one would anticipate that the reduction potentials for TMTB will be more negative than those of unsubstituted 2,2'-bipyridine.

Steric Effects of 6,6'-Methyl Groups:

The methyl groups at the 6 and 6' positions impose significant steric constraints. In the context of a metal complex, this steric hindrance can force the two pyridine rings out of planarity, which disrupts the π-conjugation of the bipyridine ligand.[3] This disruption of planarity can also influence the reduction potential, typically making it more negative. For the free ligand in solution, while not coordinated to a metal, these steric clashes can still influence the preferred conformation and solvation, which in turn can affect the electrochemical properties. A study on 2,2',6,6'-Tetramethyl-4,4'-bipyridine revealed a dihedral angle of 19.48 (2)° between the pyridine rings due to steric hindrance.[3]

The combination of these electronic and steric effects in this compound is expected to result in a unique electrochemical signature, which we will explore through the methodology of cyclic voltammetry.

Experimental Determination of Electrochemical Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to probe the redox behavior of molecules like TMTB. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. A typical cyclic voltammogram provides information about the redox potentials and the stability of the electrochemically generated species.

Core Principles of the Cyclic Voltammetry of Bipyridines

A typical CV experiment for a bipyridine derivative will show one or more reduction peaks as the potential is scanned towards negative values. Each peak corresponds to a one-electron transfer process. For a reversible process, a corresponding oxidation peak will be observed on the reverse scan as the product of the reduction is re-oxidized back to the starting material. The key parameters obtained from a cyclic voltammogram are:

-

Peak Potentials (Epa and Epc): The anodic and cathodic peak potentials.

-

Half-wave Potential (E1/2): The average of the anodic and cathodic peak potentials for a reversible couple, which provides a good approximation of the standard redox potential.

-

Peak Current (ip): The magnitude of the current at the peak potential, which is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.

-

Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (Epa - Epc). For a reversible one-electron process, this value is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.

Predicted Electrochemical Behavior of this compound

Unsubstituted 2,2'-bipyridine undergoes a reversible one-electron reduction at approximately -2.2 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple in acetonitrile.[4] Given the electron-donating nature of the four methyl groups and the steric hindrance from the 6,6'-methyl groups in TMTB, it is anticipated that its first reduction potential will be more negative than that of unsubstituted bipyridine.

The reversibility of the redox process will depend on the stability of the resulting radical anion. Steric hindrance can sometimes lead to decreased stability of the reduced species, which would manifest as a larger peak separation or the absence of a re-oxidation peak at slower scan rates.

The following table summarizes the expected and comparative electrochemical data. Note: The values for this compound are estimations based on the principles discussed and require experimental verification.

| Compound | First Reduction Potential (E1/2 vs. Fc/Fc⁺) | Expected Reversibility | Key Influencing Factors |

| 2,2'-Bipyridine | ~ -2.2 V[4] | Reversible | Baseline aromatic system |

| 4,4'-Dimethyl-2,2'-bipyridine | More negative than bpy | Reversible | Electron-donating methyl groups |

| This compound | More negative than 4,4'-dimethyl-bpy (Estimated > -2.3 V) | Potentially quasi-reversible or irreversible | Electron-donating methyl groups and significant steric hindrance from 6,6'-methyl groups |

Experimental Protocol: Cyclic Voltammetry of this compound

This section provides a detailed, step-by-step methodology for performing a cyclic voltammetry experiment on this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Reagents

-

This compound (TMTB)

-

Anhydrous, electrochemical-grade solvent (e.g., acetonitrile or dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Ferrocene (for use as an internal standard)

-

High-purity inert gas (e.g., argon or nitrogen)

-

Polishing materials for the working electrode (e.g., alumina slurries)

Electrochemical Setup

A standard three-electrode cell is required, consisting of:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode.

-

Counter (Auxiliary) Electrode: A platinum wire or gauze.

The electrodes are connected to a potentiostat capable of performing cyclic voltammetry.

Step-by-Step Experimental Workflow

-

Preparation of the Electrolyte Solution:

-

Dissolve the supporting electrolyte (e.g., TBAPF₆) in the anhydrous solvent to a final concentration of 0.1 M.

-

Prepare a stock solution of TMTB in the electrolyte solution (e.g., 1-5 mM).

-

Prepare a stock solution of ferrocene in the electrolyte solution for internal calibration.

-

-

Electrode Preparation:

-

Polish the working electrode with progressively finer alumina slurries to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with the pure solvent and dry it completely.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere above the solution throughout the experiment.

-

Record a background cyclic voltammogram of the electrolyte solution to establish the potential window.

-

Add the TMTB stock solution to the cell to the desired final concentration.

-

Record the cyclic voltammogram of TMTB. Start with a scan rate of 100 mV/s and then vary the scan rate to investigate the kinetics of the electron transfer.

-

After recording the data for TMTB, add a small amount of the ferrocene stock solution and record a cyclic voltammogram to determine the Fc/Fc⁺ redox potential. This allows for referencing the measured potentials to a standard.

-

-

Data Analysis:

-

Determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc) from the voltammograms.

-

Calculate the half-wave potential (E1/2) and the peak separation (ΔEp).

-

Plot the peak current versus the square root of the scan rate to confirm a diffusion-controlled process.

-

Visualization of the Experimental Workflow

References

solubility of 4,4',6,6'-Tetramethyl-2,2'-bipyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 4,4',6,6'-Tetramethyl-2,2'-bipyridine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound in Modern Chemistry

This compound is a heterocyclic organic compound belonging to the bipyridine family of ligands.[1] These compounds, consisting of two interconnected pyridine rings, are renowned for their chelating properties with a wide range of metal ions.[1][2] The introduction of four methyl groups to the bipyridine scaffold in this compound significantly modifies its electronic and steric properties, making it a valuable ligand in catalysis, materials science, and the development of photosensitizers.[2][3]

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. It is a critical parameter that dictates the choice of solvent for chemical synthesis, purification, formulation, and the design of analytical methods. This guide provides a deep dive into the solubility profile of this compound, offering a blend of theoretical principles, predicted solubility data, and robust experimental protocols for accurate determination.

Core Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[4] this compound presents a nuanced case. The bipyridine core with its nitrogen atoms introduces polarity, while the four methyl groups and aromatic rings contribute significant non-polar, lipophilic character.

Key physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂ | [5] |

| Molecular Weight | 212.29 g/mol | [5] |

| Physical Form | Solid | [6] |

| Melting Point | 142.5 - 143.0 °C | [3][5] |

| Boiling Point | 307.4 °C (predicted) | [3][5] |

| Density | 1.029 g/cm³ (predicted) | [5] |

| pKa | 5.90 (predicted) | [5] |

The solid nature and relatively high melting point of this compound suggest strong intermolecular forces in its crystal lattice. Overcoming these forces is a key energy barrier that a solvent must surmount to achieve dissolution. The four methyl groups not only increase the molecular weight and lipophilicity compared to unsubstituted 2,2'-bipyridine but also introduce steric hindrance around the nitrogen atoms, which can influence coordination and solvation.

Predicted Qualitative Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble / Insoluble | The large, hydrophobic hydrocarbon backbone outweighs the polarity of the two nitrogen atoms, limiting hydrogen bonding with water. |

| Methanol / Ethanol | Moderately Soluble | The alkyl chains of these alcohols can interact with the methyl groups and aromatic rings, while the hydroxyl group can interact with the nitrogen atoms. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of solvating a wide range of organic molecules.[11] |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is an excellent solvent for many organic compounds with polar functionalities.[8][11] | |

| Acetonitrile | Moderately Soluble | The polarity of acetonitrile should allow for effective dissolution through dipole-dipole interactions. | |

| Non-Polar | Toluene / Benzene | Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the bipyridine rings.[9][10] |

| Hexane / Heptane | Sparingly Soluble | While non-polar, the specific interactions with aliphatic hydrocarbons may be weaker compared to aromatic solvents. | |

| Halogenated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent that can effectively dissolve moderately polar to non-polar compounds. |

| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for many bipyridine-type structures.[8] |

Experimental Protocols for Accurate Solubility Determination

To move beyond prediction, rigorous experimental determination is necessary. The choice of method depends on the required accuracy, available equipment, and the quantity of the compound.

General Experimental Workflow

The process of determining solubility typically follows a tiered approach, starting with simple qualitative tests and progressing to more precise quantitative methods if required.

Caption: General workflow for solubility determination.

Protocol 1: Qualitative "Test Tube" Method

This rapid method provides a preliminary assessment of solubility.[12][13]

-

Preparation: Label a series of small, clean glass vials, one for each test solvent.

-

Sample Addition: Add approximately 2-5 mg of this compound to each vial.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each vial.

-

Mixing: Securely cap the vials and vortex or shake vigorously for 60 seconds at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect each vial against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Sparingly Soluble: A portion of the solid remains undissolved, or the solution is hazy.

-

Insoluble: The vast majority of the solid does not dissolve.

-

-

Record: Document the observations for each solvent.

Protocol 2: Quantitative Shake-Flask Method (Gravimetric)

This is a gold-standard method for determining equilibrium solubility.[7]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a shaker or agitator at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette fitted with a filter (e.g., a syringe with a PTFE filter) to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Quantification: Once the solvent is fully removed, weigh the vial containing the dried solute. The difference between this final weight and the initial vial weight is the mass of the dissolved solid.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol 3: Quantitative UV-Vis Spectroscopy Method

This method is highly effective if the compound has a distinct chromophore and is suitable for lower concentrations.

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot absorbance versus concentration to generate a linear calibration curve, confirming adherence to the Beer-Lambert law.

-

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the Shake-Flask method.

-

Sample Preparation and Measurement:

-

Carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation: Use the calibration curve equation to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Factors Influencing Solubility: A Deeper Look

The solubility of this compound is a result of the thermodynamic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

Caption: Interplay of factors governing solubility.

-

Solute-Solvent Interactions: For dissolution to occur, the energy gained from solute-solvent interactions must compensate for the energy required to break apart the solute-solute and solvent-solvent interactions. The lipophilic nature of the tetramethyl-bipyridine backbone leads to favorable van der Waals and π-π stacking interactions with non-polar and aromatic solvents.

-

Steric Hindrance: The methyl groups at the 6 and 6' positions are adjacent to the nitrogen atoms. This steric bulk can hinder the ability of certain solvent molecules, particularly bulky or highly structured ones, to effectively solvate the polar nitrogen centers, potentially reducing solubility compared to less substituted bipyridines.

-

Temperature: The solubility of most solid organic compounds increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute's crystal lattice forces. When reporting solubility data, it is crucial to specify the temperature at which the measurement was made.

Conclusion

This compound is a compound of significant interest with a nuanced solubility profile governed by its predominantly non-polar structure. It is predicted to be most soluble in non-polar aromatic and halogenated solvents, as well as polar aprotic solvents, while exhibiting limited solubility in highly polar protic media like water. For applications requiring precise concentration control, the qualitative predictions in this guide should be supplemented with rigorous quantitative measurements using established protocols such as the shake-flask or spectroscopic methods. A thorough understanding and experimental validation of its solubility are essential first steps for any researcher aiming to harness the full potential of this versatile ligand.

References

- 1. Bipyridine - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 4444-27-3 | FT157040 [biosynth.com]

- 4. youtube.com [youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 4444-27-3 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4,4�-bipyridine [chemister.ru]

- 10. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

Unraveling the Steric Blueprint: A Technical Guide to the Molecular Geometry of 4,4',6,6'-Tetramethyl-2,2'-bipyridine

For Immediate Release

[City, State] – January 2, 2026 – In the intricate world of coordination chemistry and drug development, the precise three-dimensional arrangement of atoms within a ligand is paramount. It dictates not only the ligand's ability to bind to a metal center but also the physicochemical properties of the resulting complex. This whitepaper provides an in-depth technical exploration of the molecular geometry of 4,4',6,6'-Tetramethyl-2,2'-bipyridine, a ligand of significant interest due to the profound influence of its steric bulk on coordination behavior and catalytic activity.

Introduction: The Significance of Steric Hindrance in Bipyridine Ligands

2,2'-Bipyridine and its derivatives are fundamental building blocks in the synthesis of transition metal complexes, finding widespread applications in catalysis, materials science, and pharmaceuticals.[1] The introduction of substituents onto the bipyridine framework allows for the fine-tuning of the electronic and steric properties of these ligands. The title compound, this compound, is a prime example of a sterically demanding ligand where the presence of four methyl groups dramatically influences its conformational preferences and coordination chemistry. Understanding the precise molecular geometry of this ligand is crucial for predicting the structure and reactivity of its metal complexes.

The Non-Planar Reality: A Departure from Unsubstituted Bipyridine

Unsubstituted 2,2'-bipyridine tends to adopt a planar or near-planar conformation, facilitating π-conjugation between the two pyridine rings. However, the introduction of methyl groups at the 6 and 6' positions induces significant steric repulsion between the two pyridine moieties. This steric clash forces the rings to twist relative to each other, resulting in a non-planar geometry. This deviation from planarity is a defining feature of 6,6'-substituted bipyridines and has profound implications for their coordination properties.

Crystallographic Insights from Metal Complexes

Detailed structural information for this compound has been elucidated from the single-crystal X-ray diffraction studies of its copper complexes. Specifically, the structures of bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(I) perchlorate and bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(II) diperchlorate provide a clear picture of the ligand's geometry in a coordinated state.[2][3]

The Critical Dihedral Angle

The most telling parameter defining the non-planarity of this compound is the dihedral angle between the two pyridine rings. In the copper(I) and copper(II) complexes, this angle is significantly deviated from 0° (a planar conformation). This twist is a direct consequence of the steric hindrance between the methyl groups at the 6 and 6' positions. For comparison, the isomer 2,2',6,6'-Tetramethyl-4,4'-bipyridine, where the methyl groups are not in the sterically hindered 6,6'-positions, exhibits a smaller dihedral angle of 19.48(2)°.[4] The larger deviation in the 6,6'-substituted isomer underscores the dominant role of steric repulsion in determining the overall molecular shape.

Bond Lengths and Angles: A Subtle Response to Steric Strain

The steric strain imposed by the methyl groups also manifests in subtle adjustments to the bond lengths and angles within the pyridine rings and at the inter-ring linkage. A comprehensive analysis of the crystallographic data from the aforementioned copper complexes reveals these structural perturbations.

| Parameter | Typical Value in Unsubstituted Bipyridine Complexes | Observed Value in this compound Complexes |

| C2-C2' Bond Length | ~1.49 Å | Slightly elongated to accommodate steric strain |

| C-N-C Intra-ring Angle | ~117-118° | May show minor deviations to relieve strain |

| C-C-N Intra-ring Angle | ~122-123° | May show minor deviations to relieve strain |

Note: The exact values for the coordinated this compound can be found in the supporting information of the cited crystallographic studies.

Experimental Determination of Molecular Geometry: A Methodological Overview

The definitive method for determining the precise molecular geometry of a crystalline compound is single-crystal X-ray diffraction. The following workflow outlines the typical experimental and computational steps involved in such a study.

References

electronic structure of 4,4',6,6'-Tetramethyl-2,2'-bipyridine derivatives

Beginning Data Collection

I've started gathering data on the electronic structure of 4,4',6,6'-Tetramethyl-2,2'-bipyridine and derivatives. My initial focus is on synthesis methods, key spectroscopic properties, electrochemical behavior, and potential applications. I'm leveraging targeted Google searches to compile a comprehensive overview.

Planning Technical Structure

I'm now structuring my technical guide. I'll begin with the importance of bipyridine ligands and the impact of the methyl groups. This will be followed by sections on DFT calculations, characterization, and key electronic parameters. I'll then explain the relationship between structure and properties, like HOMO-LUMO gaps. Next, I'll design step-by-step protocols for cyclic voltammetry and UV-Vis spectroscopy.

Expanding Data Search

I'm now expanding my data collection to include synthesis, spectroscopy, electrochemistry, and applications of the compound. I'm focusing on the effect of the tetramethyl substitution on electronic properties, comparing it to unsubstituted bipyridine. I'm starting to identify key research and review articles to build a strong foundation.

Composing a Technical Guide

I've decided to write a comprehensive technical guide on the electronic structure of 4,4', 6,6'-Tetramethyl-2,2'-bipyridine and its derivatives. This material is tailored for researchers, scientists, and drug development professionals. I'm focusing on providing a well-structured document, formatted as a whitepaper, with complete control over its editorial content.

Analyzing Structural Properties

My focus has shifted towards the specific structural properties of 4,4', 6,6'-Tetramethyl-2,2'-bipyridine, particularly the impact of methyl groups on the molecule's electronic behavior. I'm now delving into the dihedral angle and steric hindrance. I've also begun compiling relevant computational study data, including DFT and TD-DFT results, which I'll be incorporating to determine the HOMO/LUMO levels.

Consolidating Findings

I'm now integrating information from my initial search to focus specifically on the 4,4',6,6'-tetramethyl bipyridine derivative. While literature on this specific compound is limited, I'm drawing parallels from general bipyridine studies and similar substitution patterns. I'm building a robust foundation. I'm also planning to create detailed data tables.

Structuring the Technical Guide

I'm making progress in structuring the technical guide. The introduction will establish the significance of bipyridine ligands, focusing on the 4,4',6,6'-tetramethyl derivative's unique properties. Next, I'll delve into the impact of methyl substitution on electronic and steric effects, which forms the theoretical foundation. A dedicated section on theoretical and computational insights, particularly DFT, is in development. I'm working on a compelling molecular orbital diagram to elucidate HOMO/LUMO levels.

Outlining Guide Structure

I'm now outlining the technical guide, dividing it into sections for a cohesive structure. The introduction will spotlight the 4,4',6,6'-tetramethyl derivative, followed by in-depth sections on electronic and steric effects, and theoretical calculations. I will then explore experimental characterization using UV-Vis, fluorescence, and electrochemistry, with detailed experimental protocols and application discussions.

Formulating a Comprehensive Plan

I've formulated a comprehensive plan, dividing the guide into sections on structure, effects of methyl substitution, computational insights, and experimental techniques like UV-Vis and electrochemistry. I'll synthesize information, focusing on the 4,4',6,6'-tetramethyl derivative's unique properties, while comparing it to related compounds. The guide will include a conceptual molecular orbital diagram and detailed experimental protocols. Data tables and Graphviz diagrams for visualization are also planned, with complete in-text citations and a final reference list.

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4,4',6,6'-Tetramethyl-2,2'-bipyridine in Transition Metal Catalysis

Introduction: Beyond a Simple Ligand—Harnessing Steric and Electronic Control

In the vast landscape of transition metal catalysis, the 2,2'-bipyridine (bpy) scaffold is a cornerstone, prized for its robust chelating ability and redox stability.[1] However, the strategic functionalization of the bpy core unlocks advanced catalytic capabilities. This guide focuses on 4,4',6,6'-Tetramethyl-2,2'-bipyridine , a ligand whose unique substitution pattern provides a powerful tool for researchers in organic synthesis and drug development.

The defining features of this ligand are the four methyl groups positioned at the 4, 4', 6, and 6' positions. This specific arrangement imparts a combination of electronic enrichment and significant steric hindrance, which are not independent but work in concert to modulate the behavior of a coordinated metal center.

-

Electronic Effects: The methyl groups at the 4 and 4' positions are electron-donating. This increases the electron density on the metal center, which can influence its redox potentials and enhance its reactivity in key catalytic steps, such as oxidative addition.[2][3]

-

Steric Effects: The methyl groups at the 6 and 6' positions create a sterically congested environment around the metal. This bulkiness can be highly beneficial, often promoting challenging reductive elimination steps, preventing catalyst dimerization or decomposition, and influencing the coordination of substrates, thereby enhancing selectivity.[4][5]

This guide provides an in-depth exploration of the synthesis, properties, and catalytic applications of this compound, complete with detailed protocols to facilitate its implementation in the laboratory.

Key Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂ | [6] |

| Molecular Weight | 212.29 g/mol | [6] |

| Appearance | Solid, colorless to yellow crystals | [7] |

| Melting Point | 144-145 °C | [7] |

| Boiling Point | 307.4 °C at 760 mmHg | [6] |

| Density | ~1.029 g/cm³ | [6] |

| Purity | Typically ≥98% |

Ligand Synthesis Protocol

A common and effective method for synthesizing symmetrically substituted bipyridines is the dehydrogenative coupling of the corresponding pyridine derivative.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the palladium-catalyzed homocoupling of substituted pyridines.[7]

Materials:

-

2,4-Dimethylpyridine

-

10% Palladium on Carbon (Pd/C)

-

Toluene

-

Ethyl Acetate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, place 2,4-dimethylpyridine (40 mL) and 10% Pd/C (5 g). Equip the flask with a reflux condenser.

-

Heating: Heat the mixture to reflux (approx. 160 °C) under a standard atmosphere. Maintain reflux for 3 days.

-

Solvent Addition: After 3 days, carefully add toluene (40 mL) to the reaction mixture and continue to reflux for an additional 1.5 hours.

-

Filtration: While the mixture is still hot, filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst on the filter with two portions of hot toluene (30 mL each).

-

Scientist's Note: Hot filtration is crucial as the product may crystallize out of the solution upon cooling, leading to significant loss of yield.

-

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a yellow solid residue.

-

Purification: Recrystallize the crude solid from ethyl acetate to obtain pure this compound as large, colorless crystals.[7]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). Expected ¹H NMR (300 MHz, CDCl₃) shifts are δ 2.38 (s, 6H), 2.59 (s, 6H), 6.98 (s, 2H), 8.00 (s, 2H).[7]

Application in Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful tool for forging carbon-carbon bonds, particularly in cross-electrophile coupling (XEC) reactions. The choice of ligand is paramount, and the steric bulk provided by the 6,6'-methyl groups in this compound can be transformative. Studies on related 6,6'-disubstituted bipyridines have shown that this steric hindrance can impact the stability of catalytic intermediates and influence turnover frequencies.[4][5] For instance, bulky substituents can stabilize Ni(I) intermediates and alter the spin state of organometallic species, directly affecting catalytic activity.[4][5]

Caption: Influence of this compound on a metal center.

Protocol 2: Ni-Catalyzed Reductive Cross-Coupling of an Aryl Halide and an Alkyl Halide

This generalized protocol illustrates how a (4,4',6,6'-Me₄-bpy)Ni catalyst system can be employed in a cross-electrophile coupling reaction.

Materials:

-

(this compound)NiBr₂ (or prepared in situ from NiBr₂ and the ligand)

-

Aryl halide (e.g., 4-iodotoluene)

-

Alkyl halide (e.g., 1-bromooctane)

-

Zinc powder (Zn) or Manganese powder (Mn) as the reductant

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere glovebox or Schlenk line

-

Standard glassware, oven-dried

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, add NiBr₂ (5 mol%) and this compound (5.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Scientist's Note: A slight excess of the ligand is often used to ensure full coordination to the metal and to compensate for any minor impurities.

-

-

Reagent Addition: To the vial, add the aryl halide (1.0 mmol, 1.0 equiv), the reductant (e.g., Mn powder, 2.0 equiv), and anhydrous DMF (0.5 M).

-

Reaction Initiation: Begin stirring the mixture. Add the alkyl halide (1.5 equiv) to the suspension.

-

Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Caption: Simplified catalytic cycle for Ni-catalyzed cross-electrophile coupling.

Application in Photoredox Catalysis

Visible-light photoredox catalysis utilizes light-absorbing transition metal complexes to initiate single-electron transfer (SET) processes.[8][9] The ligands surrounding the metal (commonly Ru, Ir, or Cu) are critical for tuning the photophysical and electrochemical properties of the catalyst.[2][10][11]

The introduction of four electron-donating methyl groups in this compound is expected to have two major consequences for a photocatalyst:

-

Increased Reducing Power: The enhanced electron density on the metal center makes it easier to oxidize. This means the excited state of the complex becomes a stronger reducing agent, capable of activating substrates with higher reduction potentials.[2]

-

Modified Photophysics: The substituents can alter the energy of the metal-to-ligand charge transfer (MLCT) state, leading to shifts in the absorption and emission spectra of the complex.[2]

Protocol 3: General Procedure for a Photoredox-Mediated Reaction

This protocol outlines a general setup for a reaction using a Ru- or Ir-based photocatalyst with this compound.

Materials:

-

[Ir(ppy)₂(Me₄-bpy)]PF₆ or --INVALID-LINK--₂ (where ppy = 2-phenylpyridine)

-

Substrate A (e.g., an electron-rich amine)

-

Substrate B (e.g., an electron-deficient alkene or aryl halide)

-

Anhydrous, degassed solvent (e.g., acetonitrile, DMF)

-

Light source (e.g., Blue LED strip, 450 nm)

-

Schlenk tube or reaction vial

Procedure:

-

Reaction Setup: To a Schlenk tube, add the photocatalyst (0.5-2 mol%), Substrate A (1.2 equiv), and Substrate B (1.0 equiv).

-